molecular formula C14H19NO3 B2416139 Benzyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate CAS No. 959236-80-7

Benzyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B2416139
CAS No.: 959236-80-7
M. Wt: 249.31
InChI Key: MRQXTCAWNGPCMI-UHFFFAOYSA-N
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Description

Benzyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives This compound features a benzyl group attached to a pyrrolidine ring, which is further substituted with a hydroxymethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable base.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the pyrrolidine ring with benzyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products:

    Oxidation: Benzyl 3-(carboxymethyl)-4-methylpyrrolidine-1-carboxylate.

    Reduction: Benzyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-methanol.

    Substitution: Benzyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-(substituted)carboxylate.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of novel catalysts and reagents.

Mechanism of Action

The mechanism of action of Benzyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the methyl group at the 4-position.

    Benzyl 4-methylpyrrolidine-1-carboxylate: Lacks the hydroxymethyl group.

    Benzyl 3-(hydroxymethyl)-4-methylpyrrolidine: Lacks the carboxylate ester group.

Uniqueness: Benzyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is unique due to the presence of both the hydroxymethyl and carboxylate ester groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

Benzyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a carboxylate ester. This unique arrangement contributes to its biological activity through specific interactions with molecular targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrrolidine Ring : Cyclization reactions using amino alcohols or amino acids.
  • Hydroxymethylation : Introduction of the hydroxymethyl group via formaldehyde and a suitable base.
  • Esterification : Reaction of the carboxylic acid derivative with benzyl alcohol in the presence of an acid catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxymethyl and carboxylate groups facilitate hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity.

Pharmacological Studies

Recent studies have explored the compound's effects on various biological systems:

  • Anti-Cancer Activity : In murine hepatocellular carcinoma (HCC) models, it has been shown to augment the cytotoxic effects of sorafenib, a common anti-cancer drug. The compound decreased the extracellular PGE2 concentration, indicating its role in modulating inflammatory pathways associated with cancer progression .
  • Enzyme Interaction : Research indicates that it may function as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways relevant to disease states.

Case Study 1: Hepatocellular Carcinoma

In a study examining the pharmacokinetics of this compound, researchers administered the compound at a dose of 10 mg/kg in murine models. The results indicated significant absorption and distribution within plasma and liver tissues, although limited brain permeation was noted .

Case Study 2: Inhibition of Proinflammatory Pathways

Another study demonstrated that this compound effectively reduced PGE2 levels in HCC cells under inflammatory conditions induced by lipopolysaccharides (LPS). This suggests that it may play a role in mitigating inflammation-related cancer processes .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylateLacks methyl group at the 4-positionLimited activity compared to target compound
Benzyl 4-methylpyrrolidine-1-carboxylateLacks hydroxymethyl groupReduced interaction potential
Benzyl 3-(hydroxymethyl)-4-methylpyrrolidineLacks carboxylate ester groupLower solubility and reactivity

The presence of both hydroxymethyl and carboxylate ester groups in this compound enhances its chemical reactivity and biological interactions compared to these similar compounds.

Properties

IUPAC Name

benzyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11-7-15(8-13(11)9-16)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQXTCAWNGPCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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